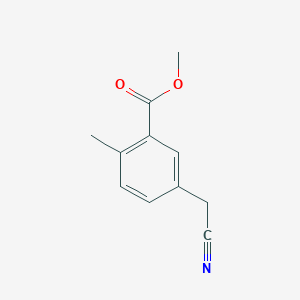

Methyl 5-(cyanomethyl)-2-methylbenzoate

Description

Methyl 5-(cyanomethyl)-2-methylbenzoate (CAS: 2060030-00-2) is an organic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol. Its structure features a benzoate ester core substituted with a methyl group at the 2-position and a cyanomethyl group at the 5-position. The IUPAC name reflects these substituents: the ester group (methyl benzoate) is modified by a methyl group on the aromatic ring and a cyanomethyl side chain. Key identifiers include the SMILES string CC1=C(C=C(C=C1)CC#N)C(=O)OC and InChIKey NVTTZMVXNSLBRV-UHFFFAOYSA-N .

The compound is commercially available as a powder, typically stored at room temperature, though detailed safety data (e.g., toxicity, flammability) remain unspecified in public domains . Its primary applications are in pharmaceutical and materials science research, where its nitrile and ester functionalities make it a versatile intermediate for further derivatization .

Properties

IUPAC Name |

methyl 5-(cyanomethyl)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-3-4-9(5-6-12)7-10(8)11(13)14-2/h3-4,7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTTZMVXNSLBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(cyanomethyl)-2-methylbenzoate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and efficient processes. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyanomethyl)-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzoates.

Scientific Research Applications

Synthesis and Production

The synthesis of methyl 5-(cyanomethyl)-2-methylbenzoate typically involves nucleophilic substitution reactions, which can be performed under mild conditions. The method described in patent CN101891649B outlines a two-step process involving the reaction of 3-chloromethyl methyl benzoate with an N-containing compound in an alkaline solution, followed by hydrolysis to yield high-purity products suitable for industrial production .

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance, derivatives of phenylbenzamide have shown the ability to induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents. The mechanism often involves the modulation of key signaling pathways such as PI3K/AKT, which are crucial for cell survival and proliferation.

Antiviral Mechanisms

Similar compounds have also been studied for their antiviral activities. They may stabilize viral particles, preventing their uncoating and subsequent infection of host cells. This suggests a promising application in developing antiviral therapies.

Material Science Applications

This compound is also being explored for its potential use in material science. Its structural characteristics make it a candidate for synthesizing liquid crystal materials and other polymeric substances. The compound's ability to undergo various chemical transformations allows it to serve as an intermediate in the production of more complex materials .

Case Studies

-

Anticancer Evaluation : In vitro studies have demonstrated that this compound derivatives can effectively inhibit the growth of cancer cells. For example, compounds related to this structure were tested against breast cancer cell lines, showing IC50 values indicating potent cytotoxic effects.

Compound Cell Line IC50 (μM) This compound MDA-MB-231 (Breast) 1.76 ± 0.91 Comparison Compound C MCF-7 (Breast) 2.49 ± 0.44 Comparison Compound D A549 (Lung) 2.44 ± 0.55 - Antiviral Activity : A study on phenylbenzamide derivatives revealed their ability to inhibit viral replication through stabilization of viral structures, suggesting potential applications for this compound in antiviral drug development.

Mechanism of Action

The mechanism by which Methyl 5-(cyanomethyl)-2-methylbenzoate exerts its effects depends on the specific context of its use. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the methyl group. These substituents affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions.

Comparison with Similar Compounds

Methyl 5-(cyanomethyl)-2-methylbenzoate belongs to a broader class of substituted methyl benzoates. Below is a comparative analysis of its structural analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Electronic Comparisons

Table 1: Key Structural and Molecular Data

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 2-Me, 5-CNCH₂ | C₁₁H₁₁NO₂ | 189.21 | Ester, nitrile, methyl |

| Methyl 2-methylbenzoate (M2MB) | 2-Me | C₉H₁₀O₂ | 150.17 | Ester, methyl |

| Methyl 5-methoxy-2-methylbenzoate | 2-Me, 5-OMe | C₁₀H₁₂O₃ | 180.20 | Ester, methyl, methoxy |

| Methyl 5-(chloromethyl)-2-methylbenzoate | 2-Me, 5-ClCH₂ | C₁₀H₁₁ClO₂ | 198.65 | Ester, methyl, chloromethyl |

| Methyl 5-(cyanomethyl)-2-methoxybenzoate | 2-OMe, 5-CNCH₂ | C₁₁H₁₁NO₃ | 205.21 | Ester, methoxy, nitrile |

| Methyl 5-chloro-2-hydroxybenzoate | 2-OH, 5-Cl | C₈H₇ClO₃ | 186.59 | Ester, hydroxyl, chloro |

Sources :

Key Observations :

Substituent Electronic Effects: The cyanomethyl group (-CH₂CN) is strongly electron-withdrawing due to the nitrile’s inductive effect, which polarizes the aromatic ring and enhances electrophilic substitution at meta/para positions. In contrast, methyl (-Me) and methoxy (-OMe) groups are electron-donating, activating the ring toward electrophilic attack . In methyl 5-chloro-2-hydroxybenzoate, the hydroxyl (-OH) group provides both electron-donating (resonance) and withdrawing (inductive) effects, while chloro (-Cl) is electron-withdrawing .

Reactivity in Synthesis: this compound can undergo nucleophilic substitution at the nitrile group (e.g., hydrolysis to carboxylic acids) or participate in cyclization reactions. Comparatively, methyl 5-(chloromethyl)-2-methylbenzoate is more reactive toward nucleophilic displacement due to the labile C-Cl bond . Methyl 5-methoxy-2-methylbenzoate’s methoxy group stabilizes intermediates in Ullmann or Suzuki couplings, whereas the cyanomethyl group in the target compound may complicate such reactions due to steric hindrance .

Physicochemical Properties

Table 2: Physicochemical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | Not reported | Not reported | Soluble in acetone, DMF |

| Methyl 2-methylbenzoate (M2MB) | -10 to -8 | 221–222 | Soluble in ethanol, ether |

| Methyl 5-methoxy-2-methylbenzoate | 45–47 | 285–290 | Soluble in methanol, chloroform |

| Methyl 5-chloro-2-hydroxybenzoate | 96–98 | 300 (decomposes) | Poor in water; soluble in DMSO |

Sources :

Key Observations :

- The cyanomethyl group slightly increases molecular weight compared to M2MB but reduces solubility in non-polar solvents due to polarity from the nitrile group .

- Methyl 5-methoxy-2-methylbenzoate exhibits higher melting points than the cyanomethyl analog, attributed to methoxy’s capacity for hydrogen bonding .

Biological Activity

Methyl 5-(cyanomethyl)-2-methylbenzoate, a compound with the molecular formula , has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure

This compound features a benzoate moiety with a cyanomethyl group at the 5-position and a methyl group at the 2-position. This configuration is significant as it influences the compound's biological interactions.

Physical Properties

- Molecular Weight : 175.18 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, similar to other benzoate derivatives. The inhibition of pro-inflammatory cytokines has been observed in vitro.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, suggesting its utility in treating infections.

Toxicity Profile

The toxicity of this compound remains under investigation. Current data indicate low acute toxicity, but chronic exposure effects are yet to be thoroughly evaluated. Safety assessments are crucial for its potential application in pharmaceuticals.

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme inhibition | Reduced enzyme activity |

Table 2: Toxicity Data Summary

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers found that it significantly inhibited the secretion of pro-inflammatory cytokines in cultured macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that this compound exhibited notable inhibitory effects, supporting its use as a potential antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.